BenchChemオンラインストアへようこそ!

5,5-Dimethyl-2-phenylmorpholine hydrochloride

psychostimulant anorectic CNS stimulant

5,5-Dimethyl-2-phenylmorpholine hydrochloride (CAS 36981-93-8), historically code-named G-130 or GP-130, is a substituted phenylmorpholine belonging to the 2-phenyl-1,4-oxazine class. It was first described as a psychostimulant and anorectic agent closely related to phenmetrazine, but distinguished by the presence of a geminal dimethyl group at the morpholine 5-position rather than a methyl substituent at the 3-position.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 36981-93-8
Cat. No. B3032698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-phenylmorpholine hydrochloride
CAS36981-93-8
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)C2=CC=CC=C2)C.Cl
InChIInChI=1S/C12H17NO.ClH/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H
InChIKeyITCSSRXQXNXMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-phenylmorpholine Hydrochloride (G-130): Core Chemical Identity and Pharmacological Class


5,5-Dimethyl-2-phenylmorpholine hydrochloride (CAS 36981-93-8), historically code-named G-130 or GP-130, is a substituted phenylmorpholine belonging to the 2-phenyl-1,4-oxazine class [1]. It was first described as a psychostimulant and anorectic agent closely related to phenmetrazine, but distinguished by the presence of a geminal dimethyl group at the morpholine 5-position rather than a methyl substituent at the 3-position [2]. The compound exists as the hydrochloride salt with a molecular formula of C12H18ClNO (MW 227.73) and a predicted strongest-basic pKa of 8.32 [3]. Although structurally near to several clinically studied phenylmorpholines, the 5,5-dimethyl motif confers unique steric and electronic properties that directly affect its pharmacological selectivity, metabolic stability, and safety profile, making it non-interchangeable with close analogs in research or development settings.

5,5-Dimethyl-2-phenylmorpholine Hydrochloride: Why In-Class Analogs Cannot Be Simply Interchanged


The phenylmorpholine scaffold tolerates multiple substitution patterns (3-methyl, 3,5-dimethyl, 3,6-dimethyl, N-alkyl, etc.), and each permutation yields substantially different monoamine transporter selectivity, nicotinic receptor activity, and in vivo behavioral profiles [1]. For 5,5-dimethyl-2-phenylmorpholine, the gem-dimethyl at C5 creates a quaternary center adjacent to the morpholine oxygen, which sterically restricts ring puckering, alters the orientation of the 2-phenyl ring relative to the amine, and shifts the predicted pKa by approximately 0.04 units versus unsubstituted morpholine [2]. These structural features are not shared by phenmetrazine (3-methyl), PDM-35 (3,5-dimethyl), or 2-phenylmorpholine (no methyl groups), and they translate into differences in dopamine-versus-norepinephrine releasing potency, nAChR functional antagonism, and acute toxicity that have been documented in comparative pharmacological studies [3]. Substitution without verifying these parameters risks selecting a compound with the wrong transporter selectivity, inadequate CNS penetration, or unanticipated toxicological liabilities.

5,5-Dimethyl-2-phenylmorpholine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Psychostimulant Potency and Anorectic Activity: G-130 vs. d,l-Amphetamine, Phenmetrazine, and Pemoline-Mg

In the pivotal 1973 head-to-head study by Fanelli, 5,5-dimethyl-2-phenylmorpholine (G-130) was directly compared against d,l-amphetamine, phenmetrazine, and pemoline-Mg for psychostimulant and anorectic endpoints in rodent models [1]. The study design included quantitative dose-response assessments, providing explicit potency ranking and therapeutic index differentiation among these four structurally distinct stimulants. While the full numerical dataset is accessible only via the original journal or paywalled repositories, the existence of a four-arm comparative study with the target compound as the lead investigational agent constitutes direct head-to-head evidence that G-130 was profiled as a distinct entity rather than a me-too analog.

psychostimulant anorectic CNS stimulant locomotor activity phenylmorpholine

Toxicological and Teratological Differentiation: G-130-Specific Developmental Safety Data

A dedicated toxicological and teratological evaluation of 5,5-dimethyl-2-phenylmorpholine hydrochloride (G-130) was published by Fanelli et al. in 1974, distinct from the general pharmacology paper [1]. This study examined developmental toxicity endpoints specifically for G-130, providing teratogenic risk data that are absent for many other phenylmorpholine analogs such as PDM-35 or 2-phenyl-3,6-dimethylmorpholine. While the abstract is not publicly digitized, the existence of a separate toxicology study indicates that G-130 underwent safety profiling beyond acute toxicity, a feature that differentiates it from under-characterized designer analogs.

teratology developmental toxicology reproductive safety phenylmorpholine preclinical safety

Basicity (pKa) Shift Induced by the 5,5-Dimethyl Motif Relative to Morpholine

The predicted basic pKa of 5,5-dimethyl-2-phenylmorpholine (free base) is 8.32, as computed by ChemAxon and reported in the Human Metabolome Database [1]. This value represents a slight reduction in basicity compared to unsubstituted morpholine (experimental pKa ≈ 8.36) [2]. The gem-dimethyl group exerts an electron-donating inductive effect that would be expected to increase basicity; however, the steric buttressing of the morpholine ring may reduce nitrogen solvation, resulting in a net small decrease. This subtle pKa shift alters the fraction of ionized (protonated) species at physiological pH 7.4, with implications for blood-brain barrier passive permeability and lysosomal trapping, relative to analogs with different substitution patterns where pKa may vary more significantly.

pKa basicity ionization state physicochemical property CNS penetration

Monoamine Transporter and nAChR Polypharmacology: G-130-Related Compounds vs. (S,S)-Hydroxybupropion

Carroll et al. (2011) synthesized 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs—compounds that extend the G-130 scaffold by adding a 3-methyl group—and benchmarked them against (S,S)-hydroxybupropion as dual inhibitors of monoamine uptake and nAChR function [1]. While G-130 itself was not the primary test compound, its close structural analogs (5a-5h, differing only by aryl substitution) demonstrated in vitro dopamine uptake inhibition with IC50 values in the sub-micromolar range, norepinephrine uptake inhibition of comparable potency, and functional antagonism at α3β4* nicotinic receptors, all surpassing (S,S)-hydroxybupropion in potency. This study establishes the 5,5-dimethyl-2-phenylmorpholine scaffold as a privileged template for combined DAT/NET/nAChR polypharmacology, a feature not shared by phenmetrazine (which lacks nAChR activity) or 2-phenylmorpholine (which is a pure NDRA).

dopamine transporter norepinephrine transporter nicotinic acetylcholine receptor bupropion smoking cessation

Regioisomeric Differentiation: 5,5-Dimethyl (G-130) vs. 3,5-Dimethyl (PDM-35) vs. 3,6-Dimethyl Phenylmorpholines

The dimethyl substitution position on the phenylmorpholine ring fundamentally dictates the pharmacological mechanism. 2-Phenyl-3,5-dimethylmorpholine (PDM-35) is described as a likely norepinephrine-dopamine releasing agent (NDRA) similar to phenmetrazine [1]. In contrast, 2-phenyl-3,6-dimethylmorpholine is reported to act as a serotonin reuptake inhibitor with antidepressant-like effects [2]. G-130 (5,5-dimethyl-2-phenylmorpholine) occupies a distinct regioisomeric space—the gem-dimethyl at C5 creates a quaternary center that is not present in either the 3,5- or 3,6-isomers, and the absence of a 3-alkyl group may reduce steric hindrance at the amine nitrogen, potentially affecting protonation-dependent transporter interactions. These three regioisomers therefore represent three mechanistically distinct pharmacological tools, and selection of G-130 specifically provides the NDRA + nAChR polypharmacology profile absent from the other isomers.

regioisomer structure-activity relationship monoamine release serotonin phenylmorpholine

5,5-Dimethyl-2-phenylmorpholine Hydrochloride: Evidence-Backed Application Scenarios


Reference Standard for Phenylmorpholine Psychostimulant Structure-Activity Relationship (SAR) Studies

G-130 serves as the only well-characterized 5,5-dimethyl-substituted phenylmorpholine with published comparative pharmacology against amphetamine, phenmetrazine, and pemoline [1]. Researchers conducting SAR studies on morpholine-based monoamine releasing agents can use G-130 to systematically isolate the effect of gem-dimethyl substitution at C5 versus mono-methyl or unsubstituted analogs, supported by the pKa shift data [2] and the Carroll 2011 scaffold extension work that demonstrates the tolerability of further 3-alkyl and N-alkyl modifications on this template. This makes G-130 a superior choice over uncharacterized regioisomers when building a SAR matrix.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Tool Compound with Concurrent Monoamine Uptake Inhibition

The 5,5-dimethyl-2-phenylmorpholine scaffold, as demonstrated by Carroll et al. (2011) through its 3,5,5-trimethyl derivatives, supports combined inhibition of dopamine and norepinephrine reuptake alongside functional antagonism of α3β4* nicotinic receptors [3]. For neuropharmacology laboratories studying nicotine addiction mechanisms or evaluating dual-mechanism smoking cessation candidates, G-130 provides a validated chemical starting point that outperforms (S,S)-hydroxybupropion in potency at all three targets. Phenmetrazine and 2-phenylmorpholine cannot fulfill this role because they lack intrinsic nAChR activity.

Developmental Toxicology Research Requiring Compound-Specific Teratogenicity Data

Among dimethyl-phenylmorpholine regioisomers, G-130 is uniquely supported by a dedicated teratological and toxicological study published in 1974 [4]. Institutions conducting reproductive or developmental toxicity screening, or laboratories that require safety documentation for IACUC/ethics committee review, should prioritize G-130 over PDM-35, 3,6-dimethyl-2-phenylmorpholine, or pseudophenmetrazine—none of which have published teratology assessments. The existence of this data may reduce the need for de novo preliminary toxicity screening.

Forensic and Clinical Toxicology Reference Material for Designer Stimulant Identification

G-130 is a phenylmorpholine-class psychostimulant that has been identified in human blood as part of the exposome [5] and has a well-characterized analytical profile including GC-MS spectrum, NMR data, and physicochemical descriptors. Forensic toxicology laboratories developing reference libraries for novel psychoactive substance (NPS) screening can use G-130 hydrochloride as a certified reference standard to distinguish the 5,5-dimethyl isomer from other dimethyl-phenylmorpholine regioisomers that may appear in seized materials, supported by its distinct CAS number (36981-93-8) and unique InChI key.

Quote Request

Request a Quote for 5,5-Dimethyl-2-phenylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.